molecular formula C15H15N3O2S B14180738 N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 917907-39-2

N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14180738
CAS No.: 917907-39-2
M. Wt: 301.4 g/mol
InChI Key: HBAXHKZCBNBTDG-UHFFFAOYSA-N
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Description

N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for the addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is introduced for the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.

    Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties

Properties

CAS No.

917907-39-2

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

N-(2,6-dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H15N3O2S/c1-9-7-21-15-12(9)14(16-8-17-15)18-13-10(19-2)5-4-6-11(13)20-3/h4-8H,1-3H3,(H,16,17,18)

InChI Key

HBAXHKZCBNBTDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=NC(=C12)NC3=C(C=CC=C3OC)OC

Origin of Product

United States

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